molecular formula C7H6O2S B13325140 3-Oxo-3-(thiophen-3-YL)propanal

3-Oxo-3-(thiophen-3-YL)propanal

Cat. No.: B13325140
M. Wt: 154.19 g/mol
InChI Key: IUFAGWLKBSDNMH-UHFFFAOYSA-N
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Description

3-Oxo-3-(thiophen-3-YL)propanal is an organic compound that features a thiophene ring attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(thiophen-3-YL)propanal can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with a suitable reagent to introduce the oxo group at the 3-position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(thiophen-3-YL)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Oxo-3-(thiophen-3-YL)propanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(thiophen-3-YL)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(thiophen-2-YL)propanal
  • 3-Oxo-3-(thiophen-4-YL)propanal
  • 3-Oxo-3-(furan-3-YL)propanal
  • 3-Oxo-3-(pyrrole-3-YL)propanal

Uniqueness

3-Oxo-3-(thiophen-3-YL)propanal is unique due to the specific positioning of the oxo group and the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

3-oxo-3-thiophen-3-ylpropanal

InChI

InChI=1S/C7H6O2S/c8-3-1-7(9)6-2-4-10-5-6/h2-5H,1H2

InChI Key

IUFAGWLKBSDNMH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(=O)CC=O

Origin of Product

United States

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